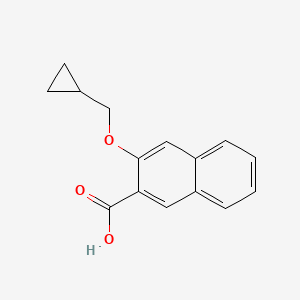
2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine is a pyrimidine derivative with a tert-butyl group at the 2-position, a chlorine atom at the 4-position, and an isopropyl group at the 6-position. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms in the ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine, propan-2-ol, and chloroacetic acid.
Condensation Reaction: The tert-butylamine is reacted with chloroacetic acid to form tert-butyl chloroacetamide.
Cyclization: The tert-butyl chloroacetamide undergoes cyclization with propan-2-ol in the presence of a strong acid catalyst (e.g., hydrochloric acid) to form the pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at the chlorine or isopropyl positions can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Derivatives with different substituents at the chlorine or isopropyl positions.
Aplicaciones Científicas De Investigación
2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine is similar to other pyrimidine derivatives, such as 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol and tBuXPhos. its unique combination of substituents and structural features distinguishes it from these compounds. The presence of the tert-butyl group and the isopropyl group provides steric hindrance and electronic effects that influence its reactivity and biological activity.
Comparación Con Compuestos Similares
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
tBuXPhos
Other pyrimidine derivatives with different substituents
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-tert-butyl-4-chloro-6-propan-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-7(2)8-6-9(12)14-10(13-8)11(3,4)5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGJNDVOSGIIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide](/img/structure/B7863449.png)
![N-[3-(difluoromethoxy)phenyl]oxan-4-amine](/img/structure/B7863452.png)



![Methyl 2-[(piperidin-4-yl)formamido]propanoate](/img/structure/B7863471.png)








